5-(3-Tert-butylphenoxy)pentanoic acid
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Overview
Description
5-(3-Tert-butylphenoxy)pentanoic acid is an organic compound characterized by a phenoxy group substituted with a tert-butyl group at the third position and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Tert-butylphenoxy)pentanoic acid typically involves the reaction of 3-tert-butylphenol with a pentanoic acid derivative. One common method is the esterification of 3-tert-butylphenol with pentanoic acid, followed by hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrolysis processes. These methods are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(3-Tert-butylphenoxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenoxy compounds.
Scientific Research Applications
5-(3-Tert-butylphenoxy)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3-Tert-butylphenoxy)pentanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butylphenol: Lacks the pentanoic acid chain, making it less versatile in chemical reactions.
Pentanoic acid: Lacks the phenoxy group, limiting its applications in organic synthesis.
Phenoxyacetic acid: Similar structure but with an acetic acid chain instead of pentanoic acid
Uniqueness
5-(3-Tert-butylphenoxy)pentanoic acid is unique due to the combination of the phenoxy group with a tert-butyl substituent and a pentanoic acid chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in chemistry, biology, and industry .
Properties
CAS No. |
87411-37-8 |
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Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
5-(3-tert-butylphenoxy)pentanoic acid |
InChI |
InChI=1S/C15H22O3/c1-15(2,3)12-7-6-8-13(11-12)18-10-5-4-9-14(16)17/h6-8,11H,4-5,9-10H2,1-3H3,(H,16,17) |
InChI Key |
LSQGXXCAICRYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCCCC(=O)O |
Origin of Product |
United States |
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